tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
Description
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
QGCXKZXRTBGDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CN |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of this compound typically involves:
- Introduction of the Boc protecting group to an aminomethyl-substituted fluorophenyl intermediate.
- Functional group transformations such as nitration, reduction, and amine protection.
- Use of palladium-catalyzed cross-coupling reactions or carbamate formation via reaction with di-tert-butyl dicarbonate.
Preparation from 4-Bromo-2-nitrophenyl Precursors
One common synthetic route involves starting from 4-bromo-2-nitrophenyl derivatives, which are protected and then functionalized:
- Step 1: Protection of the amino group with tert-butyl dicarbonate (Boc2O) in the presence of catalytic N,N-dimethyl-4-aminopyridine (DMAP) to afford tert-butyl (4-bromo-2-nitrophenyl)carbamate with high yield (~95% over two steps).
- Step 2: Suzuki cross-coupling with arylboronic acids (e.g., para-fluorophenylboronic acid) using tetrakis(triphenylphosphine)palladium(0) catalyst in 1,4-dioxane/water to introduce the fluorophenyl group.
- Step 3: Reduction of the nitro group to the corresponding amine, typically using catalytic hydrogenation or chemical reductants.
- Step 4: Removal or modification of protecting groups as necessary to yield this compound.
Direct Boc Protection of Aminomethyl Fluorophenyl Compounds
An alternative method involves direct Boc protection of the free amine:
- The aminomethyl fluorophenyl compound is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP.
- This reaction typically proceeds under mild conditions and affords the Boc-protected amine in good yield.
- The reaction is often performed in solvents like dichloromethane or tetrahydrofuran (THF).
Industrial-Scale Preparation via Carbamate Formation
A patent (CN105461690A) describes a related preparation method for high-purity tert-butyl carbamate derivatives involving:
- Dissolving the starting carbamate ester in an anhydrous organic solvent (e.g., THF, methyl-THF, or diethyl ether).
- Addition of sodium hydride under nitrogen atmosphere at low temperatures (-10 to 5 °C) to deprotonate the carbamate.
- Dropwise addition of a sulfonyl chloride derivative at low temperature with stirring for 1–3 hours.
- Filtration and purification steps including pH adjustment to weak acidity, crystallization, and recrystallization using isopropyl ether and n-heptane mixtures to obtain high-purity product.
Though this patent focuses on a sulfonylated pyrrole carbamate, the general principles of carbamate formation, base-mediated deprotonation, and purification are applicable to this compound synthesis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection of amine | Di-tert-butyl dicarbonate, DMAP or triethylamine | DCM, THF | Room temperature | 90–95 | Mild conditions, high yield |
| Suzuki cross-coupling | Arylboronic acid, Pd(PPh3)4 catalyst | 1,4-Dioxane/water | 80–100 °C | 70–85 | For fluorophenyl group introduction |
| Nitro group reduction | Catalytic hydrogenation or chemical reductants | Ethanol, MeOH, or EtOAc | Room temperature to reflux | 80–95 | Produces aminomethyl intermediate |
| Base-mediated carbamate formation | Sodium hydride, sulfonyl chloride (analogous step) | Anhydrous THF, ethers | -10 to 5 °C | High purity | Requires inert atmosphere, careful temp control |
| Purification | Crystallization, filtration, recrystallization | Isopropyl ether, n-heptane | Ambient to cooling | Purity >98% | Critical for industrial application |
Purification Techniques
- After reaction completion, the crude product is often purified by adjusting the pH to slightly acidic conditions (pH 4–6) to precipitate the carbamate.
- Cooling and stirring facilitate crystallization.
- Suction filtration isolates the solid product.
- Recrystallization from mixed solvents such as isopropyl ether and n-heptane improves purity.
- Drying under vacuum yields the final high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl (-CHNH) group undergoes oxidation under controlled conditions. Using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), this moiety is converted to a nitro group (-NO) or carboxylic acid (-COOH), depending on reaction severity. For example:
This reactivity is critical for synthesizing derivatives with enhanced electronic properties or bioactivity.
Hydrolysis
The carbamate group hydrolyzes under acidic or basic conditions, yielding 3-(aminomethyl)-4-fluoroaniline and tert-butanol. Acidic hydrolysis (e.g., HCl/HO) proceeds via protonation of the carbonyl oxygen, while basic conditions (e.g., NaOH) involve nucleophilic attack by hydroxide ions.
Hydrolysis rates depend on steric hindrance from the tert-butyl group, which slows reactivity compared to less bulky carbamates.
Nucleophilic Substitution
The aminomethyl group acts as a nucleophile, reacting with:
-
Acyl chlorides : Forms amides (e.g., acetylation with acetyl chloride).
-
Electrophilic aromatic substituents : Participates in Mannich or Ullmann coupling reactions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-acetylated derivative |
| Alkylation | Alkyl halides | N-alkylated carbamate |
Curtius Rearrangement
When converted to an acyl azide intermediate, the compound undergoes Curtius rearrangement at 75°C, forming an isocyanate that reacts with tert-butanol to yield tert-butyl carbamates . This pathway is pivotal for synthesizing structurally diverse carbamates :
Condensation and Mixed Anhydride Formation
Reaction with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) generates mixed acid anhydrides. These intermediates undergo condensation with amines (e.g., benzylamine) to form peptide-like bonds :
This method is employed in pharmaceutical synthesis for constructing complex architectures .
Reactions with CO2_22 and Alkyl Halides
Under cesium carbonate (CsCO) catalysis, the carbamate reacts with CO and alkyl halides (R-X) to form N-alkyl carbamates via a three-component coupling . Tetrabutylammonium iodide (TBAI) enhances yield by stabilizing intermediates :
Elimination Reactions
Under acidic conditions (e.g., HSO), the carbamate group undergoes elimination, releasing CO and tert-butanol while forming an imine intermediate. Subsequent hydrolysis yields aromatic amines:
Interaction with Biological Targets
While not a classical chemical reaction, the carbamate’s mechanism in biological systems involves reversible covalent binding to enzyme active sites (e.g., proteases or esterases). The fluorine atom enhances binding affinity via polar interactions, while the tert-butyl group improves membrane permeability (LogP = 3.218).
Key Reaction Data
The versatility of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate in oxidation, hydrolysis, and coupling reactions underscores its utility in medicinal chemistry and materials science. Future research may explore catalytic asymmetric synthesis to access enantiomerically pure derivatives.
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Protective Groups in Synthesis: The compound is used as a protective group for amines in organic synthesis, allowing for selective reactions.
Material Science: It has been explored for its potential in creating new materials and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves its ability to act as a protective group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound lacks the fluorine atom, which can affect its reactivity and applications.
tert-Butyl (4-aminobenzyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.
tert-Butyl (3-aminopropyl)carbamate: This compound has a different carbon chain length, influencing its physical and chemical properties.
Biological Activity
Tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug development. Its unique structural features, including a tert-butyl group and a 4-fluorophenyl moiety, suggest significant biological activity that merits detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C13H18FNO2
- Molar Mass : Approximately 239.29 g/mol
- Structural Characteristics : The compound consists of a tert-butyl group linked to a carbamate functional group, which is further connected to an aminomethyl chain and a fluorinated aromatic ring. This configuration enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structures can inhibit aspartate transcarbamoylase (ATC), which plays a crucial role in nucleotide biosynthesis and is a target in antimalarial drug development .
- Cell Proliferation : The compound may influence cell proliferation pathways, particularly in cancer cells. Its structural similarity to other known anticancer agents suggests potential efficacy against various tumor types .
2. In Vitro Studies
In vitro assays have revealed promising results regarding the cytotoxicity and selectivity of this compound:
- Cytotoxicity Assays : Studies have demonstrated that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. For example, in assays against MDA-MB-231 (a triple-negative breast cancer cell line), the compound showed enhanced cytotoxicity compared to standard treatments .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key modifications that enhance the biological activity of carbamate derivatives. The presence of the fluorine atom in the phenyl ring is believed to increase lipophilicity and improve binding affinity to target proteins .
1. Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell migration in vitro, suggesting its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Induces apoptosis |
| Reference Drug | Doxorubicin | 10 | DNA intercalation |
2. Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound could inhibit ATC with an IC50 value comparable to other known inhibitors, highlighting its potential for drug development targeting metabolic diseases.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | PfATC | 200 |
| BDA-04 (known inhibitor) | PfATC | 77 |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate?
- Methodology : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group on 3-(aminomethyl)-4-fluoroaniline. A typical procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C . For example, analogous protocols in carbamate synthesis (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) use stoichiometric Boc₂O with catalytic DMAP, followed by purification via silica gel chromatography .
- Key Considerations : Monitor reaction completion via TLC or LC-MS. Ensure anhydrous conditions to prevent Boc group hydrolysis.
Q. How can tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate be characterized using spectroscopic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl resonance at ~155 ppm in ¹³C NMR) and the fluorophenyl moiety (¹⁹F coupling in aromatic regions) .
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z = 224.12 for C₁₂H₁₈FN₂O₂) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What safety protocols are critical for handling tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; avoid dust generation .
- Storage : Keep in airtight containers at room temperature (20–25°C), away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does the carbamate group in this compound behave under acidic or basic conditions?
- Reactivity Profile :
- Acidic Hydrolysis : The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free amine and CO₂ .
- Base Stability : Resists mild bases (e.g., NaHCO₃) but degrades in strong alkaline conditions (e.g., NaOH >1M) via nucleophilic attack on the carbonyl .
Q. What strategies enable enantiomeric resolution of chiral derivatives of this carbamate?
- Methodology :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or AS-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate diastereomeric salts .
Q. How is this carbamate utilized as a building block in medicinal chemistry?
- Applications :
- Kinase Inhibitors : The fluorophenyl and aminomethyl groups serve as pharmacophores in targeting ATP-binding pockets (e.g., in triazolopyrazine derivatives ).
- PROTACs : The amine facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .
Q. What analytical methods resolve contradictions in reported reactivity data for this compound?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
